molecular formula C14H9BrN4O6 B2886185 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide CAS No. 329054-53-7

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide

Cat. No.: B2886185
CAS No.: 329054-53-7
M. Wt: 409.152
InChI Key: HPQOXEXNQXROAL-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide" is a Schiff base hydrazone compound characterized by a 5-bromo-2-hydroxyphenyl moiety linked via an imine (C=N) bond to a 3,5-dinitrobenzohydrazide scaffold. This compound belongs to the aroylhydrazone family, known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . Structural studies of similar compounds reveal planar configurations stabilized by intramolecular hydrogen bonds (e.g., O–H···N), which influence their crystalline packing and stability .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O6/c15-10-1-2-13(20)9(3-10)7-16-17-14(21)8-4-11(18(22)23)6-12(5-8)19(24)25/h1-7,20H,(H,17,21)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQOXEXNQXROAL-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dinitrobenzohydrazide: The Precursor

Esterification of 3,5-Dinitrobenzoic Acid

The synthesis begins with the preparation of methyl 3,5-dinitrobenzoate. 3,5-Dinitrobenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds via Fischer esterification:

$$
\text{C}7\text{H}4\text{N}2\text{O}6 + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}8\text{H}6\text{N}2\text{O}6 + \text{H}2\text{O}
$$

Yields typically exceed 85% under reflux conditions (2–3 hours). Microwave-assisted methods (340 W, 10–15 minutes) offer a faster alternative with comparable efficiency.

Hydrazinolysis to Form 3,5-Dinitrobenzohydrazide

Methyl 3,5-dinitrobenzoate undergoes hydrazinolysis with excess hydrazine hydrate in methanol. The reaction mechanism involves nucleophilic acyl substitution:

$$
\text{C}8\text{H}6\text{N}2\text{O}6 + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{C}7\text{H}6\text{N}4\text{O}5 + \text{CH}3\text{OH}
$$

Key parameters:

  • Solvent : Methanol or ethanol
  • Temperature : Reflux (60–80°C)
  • Duration : 4–6 hours
  • Yield : 70–80%

The product is purified via recrystallization from hot methanol, yielding pale-yellow crystals.

Condensation with 5-Bromo-2-Hydroxybenzaldehyde

Schiff Base Formation Mechanism

The target compound is synthesized through a condensation reaction between 3,5-dinitrobenzohydrazide and 5-bromo-2-hydroxybenzaldehyde. The process follows a nucleophilic addition-elimination pathway, facilitated by the lone pair on the hydrazide’s amino group attacking the aldehyde’s carbonyl carbon (Fig. 1).

Reaction Equation :

$$
\text{C}7\text{H}6\text{N}4\text{O}5 + \text{C}7\text{H}5\text{BrO}2 \rightarrow \text{C}{14}\text{H}{10}\text{BrN}5\text{O}7 + \text{H}2\text{O}
$$

Optimized Synthetic Procedures

Method A: Conventional Reflux
  • Conditions :
    • Solvent: Absolute ethanol (20–30 mL/g substrate)
    • Molar ratio (hydrazide:aldehyde): 1:1.2
    • Catalyst: None required (proton transfer occurs via solvent)
    • Temperature: Reflux (78°C)
    • Duration: 4–6 hours
  • Workup :
    • Cool to room temperature; collect precipitate via filtration.
    • Wash with cold ethanol and diethyl ether.
    • Recrystallize from ethanol:water (3:1).
  • Yield : 65–75%
Method B: Microwave-Assisted Synthesis
  • Conditions :
    • Solvent: Ethanol (10 mL/g substrate)
    • Microwave power: 300–340 W
    • Irradiation time: 10–15 minutes
    • Temperature: 80–90°C (controlled via closed-vessel system)
  • Advantages :
    • 90% yield due to enhanced reaction kinetics.
    • Reduced side products (e.g., hydrolysis of the Schiff base).

Structural Characterization and Validation

Spectroscopic Analysis

Infrared (IR) Spectroscopy
  • N-H Stretch : 3250–3300 cm⁻¹ (hydrazide moiety).
  • C=O Stretch : 1680–1700 cm⁻¹ (amide I band).
  • C=N Stretch : 1600–1620 cm⁻¹ (imine bond).
  • NO₂ Symmetric/Antisymmetric Stretches : 1530 cm⁻¹ and 1350 cm⁻¹.
¹H NMR (300 MHz, DMSO-d₆)
  • Aldehydic Proton : Absent, confirming condensation.
  • Aromatic Protons :
    • 8.20–8.80 ppm (d, 2H, nitro-substituted benzene).
    • 7.30–7.60 ppm (m, 2H, bromophenol ring).
  • Hydrazide NH : 11.20 ppm (s, 1H, exchanges with D₂O).
Mass Spectrometry
  • Molecular Ion Peak : m/z 446.99 [M+H]⁺ (calculated for C₁₄H₁₀BrN₅O₇: 446.98).

X-ray Crystallography

Single-crystal X-ray studies of analogous hydrazones reveal:

  • Planarity : The hydrazone moiety adopts an E-configuration with dihedral angles <10° between aromatic rings.
  • Intramolecular H-Bonding : O-H···N interactions between the phenolic -OH and imine nitrogen (2.60–2.65 Å) stabilize the structure.

Comparative Analysis of Synthetic Routes

Parameter Conventional Reflux Microwave-Assisted
Reaction Time 4–6 hours 10–15 minutes
Yield 65–75% 85–90%
Energy Consumption High Low
Purity ≥95% ≥98%

Key Insight : Microwave synthesis enhances atom economy and reduces side reactions, making it preferable for scalable production.

Applications and Derivative Chemistry

The compound’s electron-withdrawing nitro groups and phenolic -OH make it a versatile ligand for transition metal complexes. For example:

  • Copper(II) Complexes : Used in catalytic oxidation reactions.
  • Antimicrobial Activity : Schiff base hydrazones exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL).

Challenges and Mitigation Strategies

  • Low Solubility : The nitro groups impart poor solubility in polar aprotic solvents.
    • Solution : Use DMF or DMSO for reactions requiring homogeneous conditions.
  • Hydrazine Toxicity : Handle hydrazine hydrate in fume hoods with PPE.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents can lead to the formation of more oxidized derivatives.

  • Reduction: : Reduction of the nitro groups can yield corresponding amines.

  • Substitution: : Halogen substitution reactions are common, given the presence of bromine on the aromatic ring.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Sodium borohydride, catalytic hydrogenation

  • Solvents: : Ethanol, methanol, dichloromethane

Major Products Formed:
  • Oxidation: : Formation of hydroxylated or carboxylated derivatives.

  • Reduction: : Conversion to aromatic amines.

  • Substitution: : Various halogenated aromatic derivatives.

Scientific Research Applications

This compound has a range of applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential as a biological probe or reagent in biochemical assays.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting their activity.

  • Pathways Involved: : Modulation of biochemical pathways, including those involved in inflammation or microbial growth.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : Nitro groups (in the target compound and SF3) enhance electrophilicity and metal-binding capacity compared to hydroxyl/methoxy analogs .
  • Substituent positioning : Bromine at the meta or para position (e.g., SF3 vs. DrugBank DB07098) alters steric effects and intermolecular interactions .

Physicochemical Properties

Comparative data for melting points and spectroscopic features:

Compound Name Melting Point (°C) ¹H NMR Shifts (DMSO-d6, δ ppm) Reference
3,5-Dinitrobenzohydrazide (Core scaffold of target compound) 229–231 9.90 (t, NH), 7.72 (s, Ar–H), 7.47 (s, Ar–H), 7.37 (s, Ar–H)
Target Compound Not reported Expected: ~10.1 (NH), 8.3–7.3 (Ar–H), 4.5 (CH₂)
(E)-N’-(4-Hydroxy-3-methoxybenzylidene)-3,5-dinitrobenzohydrazide (Compound 1) Not reported 10.11 (NH), 8.29 (d, Ar–H), 8.04 (d, Ar–H), 4.76 (CH₂), 3.85 (OCH₃)
4-Bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide Not reported Broad peaks for hydroxyl groups (δ ~12–14); aromatic protons ~7–8

Key Observations :

  • The 3,5-dinitrobenzohydrazide core shows consistent NH proton signals near δ 9.90–10.11, while hydroxyl groups in dihydroxy analogs (e.g., DrugBank DB07098) exhibit broad peaks at higher δ values .
  • Methoxy substituents (e.g., Compound 1) introduce distinct δ ~3.85 ppm signals .

Key Observations :

  • Antioxidant activity: Electron-withdrawing nitro groups in the target compound and Compound 1 improve radical scavenging efficiency compared to non-nitrated analogs .

Crystallographic and Coordination Behavior

  • The target compound’s Schiff base configuration is expected to adopt a planar geometry with intramolecular O–H···N hydrogen bonding, as seen in analogs like (E)-N’-(5-bromo-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide (dihedral angle: <5.5°) .
  • Metal coordination occurs via the imine nitrogen and carbonyl oxygen, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are explored for catalytic and therapeutic applications .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be characterized by its structural formula:

C15H12BrN5O5\text{C}_{15}\text{H}_{12}\text{BrN}_5\text{O}_5

This structure features a hydrazide-hydrazone linkage, which is often associated with biological activity in similar compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of hydrazide-hydrazone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds showed that certain derivatives displayed high selectivity and potency against HepG2 (liver cancer) and 769-P (kidney cancer) cell lines. The introduction of nitro and bromo substituents was found to enhance the cytotoxicity significantly .

Case Study: Cytotoxicity Testing

  • Cell Lines Tested : HepG2, 769-P
  • Results :
    • Compound 5 showed high cytotoxicity with an IC50 value of 15 µM.
    • Compounds with nitro groups (e.g., compound 9) exhibited IC50 values below 20 µM, indicating strong antiproliferative effects.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro assays against a panel of bacteria and fungi indicated moderate to high activity against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study: Antimicrobial Assays

  • Microorganisms Tested :
    • Staphylococcus aureus
    • Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: MIC = 32 µg/mL
    • E. coli: MIC = 64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival. The presence of the hydrazone moiety is crucial for its anticancer properties, as it can form stable complexes with metal ions that may induce oxidative stress in cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTarget Cell/OrganismIC50/MIC ValueNotes
CytotoxicityHepG215 µMHigh selectivity
769-P<20 µMEnhanced by nitro substitution
AntimicrobialStaphylococcus aureus32 µg/mLModerate activity
Escherichia coli64 µg/mLEffective against gram-negative bacteria

Q & A

Q. What are the optimal synthetic routes for N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide, and how is purity ensured?

The compound is typically synthesized via condensation between 5-bromo-2-hydroxybenzaldehyde and 3,5-dinitrobenzohydrazide under reflux in ethanol. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from dimethyl sulfoxide (DMSO) or ethanol . Yield optimization (~85%) requires precise stoichiometric ratios and temperature control.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FT-IR : Confirmation of the hydrazone bond (C=N, ~1600 cm⁻¹) and nitro groups (asymmetric/symmetric stretches at ~1530 and ~1350 cm⁻¹) .
  • ¹H/¹³C NMR : Identification of aromatic protons (δ 7.0–8.5 ppm) and the hydrazone proton (δ ~12.4 ppm, broad singlet) .
  • Elemental analysis : Validation of C, H, N, and Br content to confirm stoichiometry .

Q. What biological assays are commonly used to evaluate its antichlamydial activity?

Minimum inhibitory concentration (MIC) assays in Chlamydia cultures, combined with cytotoxicity testing (e.g., MTT assays on mammalian cells), are standard. Activity is dose-dependent, with full inhibition observed at 80 μM in resistant strains .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this hydrazone?

Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software confirms the E-configuration of the hydrazone bond and intramolecular hydrogen bonding (O–H⋯N). Data collection requires a Bruker SMART diffractometer, and refinement (R-factor < 0.05) validates planar aromatic ring alignment (dihedral angles < 5°) .

Q. What computational approaches elucidate its radical scavenging mechanism?

Density functional theory (DFT) at the B3LYP/6-31+G(d,p) level calculates bond dissociation energies (BDEs) and Fukui indices to identify active sites for HOO˙/CH₃OO˙ radical scavenging. Thermodynamic parameters (ΔG, ΔH) predict favorable H-atom transfer from the phenolic –OH group .

Q. How do structural modifications enhance antichlamydial potency while overcoming resistance?

Comparative studies of analogs (e.g., 3,5-dibromo vs. 3,5-dinitro substituents) reveal that electron-withdrawing groups increase membrane permeability and target affinity. Resistance in Chlamydia muridarum is mitigated by substituting nitro groups at the benzohydrazide moiety, as shown in SF3 derivatives .

Q. What strategies address contradictions in biological activity data across similar hydrazones?

Meta-analysis of structure-activity relationships (SARs) identifies confounding factors:

  • Solubility differences in DMSO vs. aqueous buffers.
  • Metal chelation (e.g., Fe³⁺) altering bioavailability .
  • Strain-specific mutations (e.g., GrgA R51G) affecting target binding .

Methodological Guidance Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueReference
Space groupMonoclinic, P2₁/c
Bond length (C=N)1.28 Å
Hydrogen bond (O–H⋯N)2.65 Å, 147°
R-factor0.034

Q. Table 2: Computational Parameters for Antioxidant Studies

ParameterLevel of TheoryReference
BDE (O–H)75.3 kcal/mol
Fukui index (f⁻)0.12 (phenolic O)
ΔG (HOO˙ scavenging)-22.4 kJ/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.